molecular formula C18H24ClN3O3 B2417238 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1396883-51-4

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride

Cat. No.: B2417238
CAS No.: 1396883-51-4
M. Wt: 365.86
InChI Key: BRNWWFNCSXJWAM-UHFFFAOYSA-N
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c1-14-17(15(2)24-19-14)12-20-8-10-21(11-9-20)18(22)13-23-16-6-4-3-5-7-16;/h3-7H,8-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNWWFNCSXJWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a piperazine ring with a dimethylisoxazole moiety and a phenoxy group, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C19H26ClN3O3C_{19}H_{26}ClN_3O_3, with a molecular weight of approximately 379.9 g/mol. The presence of the isoxazole ring suggests potential interactions with various biological targets, particularly in the central nervous system and in cancer therapy.

PropertyValue
Molecular FormulaC19H26ClN3O3C_{19}H_{26}ClN_3O_3
Molecular Weight379.9 g/mol
CAS Number1396881-57-4
Melting PointNot Available
DensityNot Available

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the dimethylisoxazole may enhance binding affinity to certain targets.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmission.
  • Enzyme Inhibition : It could inhibit enzymes involved in disease processes, particularly those related to neurodegenerative diseases or cancer.

Biological Activity

Research indicates that 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to serotonin receptor modulation.
  • Antitumor Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : The compound may offer neuroprotection against oxidative stress, which is crucial in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM, suggesting dose-dependent cytotoxicity.
    Cell LineIC50 (µM)
    HeLa20
    MCF715
    A54925
  • Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups.

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

  • Methodological Answer: Structural confirmation requires a multi-technique approach:
  • ¹H/¹³C NMR : Identifies proton/carbon environments (e.g., methyl groups on isoxazole at δ 2.1–2.3 ppm, aromatic protons from phenoxy at δ 6.8–7.4 ppm) .
  • HRMS : Validates the molecular ion ([M+H]⁺) and isotopic pattern.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretch near 1700 cm⁻¹ and piperazine N-H bonds .
  • XRD : Optional for crystalline form analysis .

Q. What synthetic strategies optimize the coupling of isoxazole and piperazine moieties?

  • Methodological Answer: Key steps include:
  • Mannich Reaction : React 3,5-dimethylisoxazole-4-methanol with piperazine in acidic conditions (e.g., HCl/EtOH, 60°C, 12 h) .
  • Nucleophilic Substitution : Couple phenoxyacetyl chloride to the piperazine nitrogen using DMF as a solvent and K₂CO₃ as a base (yield: 70–85%) .
    Purification : Use silica gel chromatography (ethyl acetate:hexane = 3:7) .

Q. What protocols ensure compound stability during storage?

  • Methodological Answer:
  • Storage : Airtight containers under argon at –20°C to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How do structural modifications to the isoxazole ring affect pharmacokinetic properties?

  • Methodological Answer: Design SAR studies using:
Modification (Isoxazole)LogPSolubility (mg/mL)Bioavailability (%)
3,5-dimethyl (Parent)2.80.1545
3-ethyl-5-methyl3.20.0932
3-methoxy2.10.4558
  • Methods :
  • LogP : Shake-flask (octanol/water) or computational prediction .
  • Bioavailability : Rat models with oral administration .

Q. How can experimental designs resolve contradictions in solubility data?

  • Methodological Answer: Standardize conditions and validate methods:
  • pH Control : Compare solubility in PBS (pH 7.4) vs. unbuffered water .
  • Analytical Consistency : Use HPLC (UV detection at 254 nm) for all measurements .
    Example Findings :
  • Solubility in PBS: 0.12 mg/mL (vs. 0.20 mg/mL in water) due to ionic interactions .

Q. What in vitro/in vivo models best evaluate neuropharmacological activity?

  • Methodological Answer:
  • In Vitro : Dopamine D2 receptor binding assays using SH-SY5Y cells (IC₅₀ determination via radioligand displacement) .
  • In Vivo : Morris water maze (rodents) to assess cognitive effects. Doses: 1–10 mg/kg (IP); analyze with ANOVA and post-hoc tests .
  • Toxicology : Acute toxicity studies (OECD 423 guidelines) to determine LD₅₀ .

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